molecular formula C18H21FN2O3S B2564839 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034276-65-6

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2564839
M. Wt: 364.44
InChI Key: RQSBEYWWWBMSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties as demonstrated in studies with db/db mouse models and Zucker rats . Thiazolidinediones are also recognized for their potential in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis . The presence of a 3-fluoro-4-methylphenyl group suggests potential for increased potency and specificity in biological activity.

Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves multicomponent reactions, as seen in the creation of thiazolidinedione–triazole hybrids using a one-pot reaction with piperidine as a catalyst . Similarly, the synthesis of 5-arylidenethiazolidinones has been reported using piperidine in a three-component reaction, yielding high-purity compounds in a single step . These methods suggest that the synthesis of the compound could also be achieved through a similar multicomponent reaction involving piperidine, potentially with the addition of a fluorinated aryl group to introduce the 3-fluoro-4-methylphenyl moiety.

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is crucial for their biological activity. The presence of substituents on the thiazolidinedione core can significantly affect the compound's potency and selectivity . The 3-fluoro-4-methylphenyl group in the compound of interest is likely to influence its binding affinity to biological targets, as halogen substitution has been associated with increased potency . Additionally, the spatial structure of similar compounds has been elucidated using NMR data, which could be applied to determine the stereochemistry of the compound .

Chemical Reactions Analysis

Thiazolidinedione derivatives can undergo various chemical reactions, including alkylation and cyclocondensation, to yield a range of biologically active compounds . The fluorine atom in the compound could enhance its reactivity, allowing for selective modifications that could further optimize its biological activity. The reactivity of the piperidine moiety could also be exploited in reactions to introduce additional functional groups or to form spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorinated aryl group could affect these properties, potentially improving the compound's pharmacokinetic profile . The use of green media like PEG-400 in the synthesis of thiazolidinedione derivatives suggests that the compound could also be synthesized in an environmentally friendly manner .

Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-diones and derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from thiazolidine-2,4-dione demonstrated good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus niger and A. flavus, with certain derivatives showing more than 60% inhibition compared to commercial antifungal agents (Prakash et al., 2011). This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The introduction of certain substituents into the thiazolidine-2,4-dione scaffold has been shown to confer anticancer activity. N-substituted indole derivatives containing the thiazolidine-2,4-dione moiety were evaluated for their activity against the MCF-7 human breast cancer cell line, indicating the importance of these structures in designing novel anticancer agents (Kumar & Sharma, 2022).

Antifungal and Antibacterial Agents

New pyrazolyl-2, 4-thiazolidinediones have been synthesized and tested for their antibacterial and antifungal properties, showing remarkable antifungal activity and effectiveness against Gram-positive bacteria. This highlights their potential as leads in the development of new antimicrobial drugs (Aneja et al., 2011).

Hypoglycemic Activity

Thiazolidine-2,4-diones are known for their role in the treatment of type 2 diabetes, acting as peroxisome proliferator-activated receptor (PPAR) gamma agonists. They have been shown to lower blood glucose levels, suggesting their utility in managing diabetes and related metabolic disorders (Kim et al., 2004).

Drug Solubility and Delivery

Investigations into the solubility and partitioning processes of novel antifungal compounds, including thiazolidine derivatives, provide insights into their pharmacokinetic properties and potential as drug candidates. Studies on solubility thermodynamics and partitioning in biologically relevant solvents help in understanding the drug delivery mechanisms of these compounds (Volkova et al., 2020).

Safety And Hazards

As this compound is intended for research use only1, it’s important to handle it with care. Always follow safety guidelines when handling chemical substances, including wearing appropriate personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions for research on this compound could include investigating its potential applications, studying its physical and chemical properties in more detail, and exploring its synthesis pathways. However, without specific information on the current state of research, it’s difficult to predict specific future directions.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or consult with a chemist.


properties

IUPAC Name

3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBEYWWWBMSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.